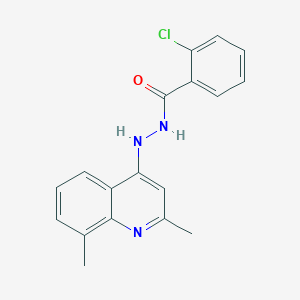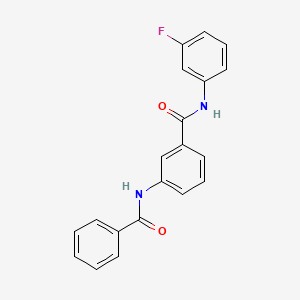
2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is a heterocyclic compound that features a unique structure combining a nitrophenyl group, a phenyl group, and a thiophene ring
作用機序
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole typically involves multi-step reactions. One common method includes the condensation of 2-nitrobenzaldehyde with thiophene-2-carbaldehyde and benzylamine under acidic conditions to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as ammonium acetate and a solvent like ethanol, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
類似化合物との比較
Similar Compounds
2-Phenyl-4-(thiophen-2-yl)-1H-imidazole: Lacks the nitrophenyl group, which may result in different biological activities.
2-(2-Nitrophenyl)-4-(thiophen-2-yl)-1H-imidazole: Similar structure but without the phenyl group, potentially altering its electronic properties and reactivity.
Uniqueness
2-(2-nitrophenyl)-5-phenyl-4-(thiophen-2-yl)-1H-imidazole is unique due to the presence of both nitrophenyl and thiophene groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and material science .
特性
IUPAC Name |
2-(2-nitrophenyl)-4-phenyl-5-thiophen-2-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)15-10-5-4-9-14(15)19-20-17(13-7-2-1-3-8-13)18(21-19)16-11-6-12-25-16/h1-12H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOHZVNJKLSGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[8,9-DIMETHYL-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-PROPANOL](/img/structure/B5736872.png)
![methyl 2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5736875.png)
![2-chloro-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5736889.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(3-methoxyphenyl)urea](/img/structure/B5736890.png)



![2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5736924.png)
![6-Ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B5736932.png)



![3-[(2E)-1-METHYL-1,2-DIHYDROPYRIDIN-2-YLIDENE]-1-PHENYLTHIOUREA](/img/structure/B5736974.png)
